4-(1,3-benzodioxol-5-yl)-3-phenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one
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Overview
Description
4-(1,3-Benzodioxol-5-yl)-3-phenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one is a complex organic compound that features a unique combination of benzodioxole, phenyl, and dihydropyrano-pyrazol moieties. This compound is of significant interest in the field of organic chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
The synthesis of 4-(1,3-benzodioxol-5-yl)-3-phenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide in dimethylformamide at 70–75°C. This reaction yields 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile, which is then reduced with lithium tetrahydroaluminate to produce [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine .
Chemical Reactions Analysis
4-(1,3-Benzodioxol-5-yl)-3-phenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzodioxole moiety, using reagents like sodium methoxide.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Scientific Research Applications
4-(1,3-Benzodioxol-5-yl)-3-phenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Due to its structural similarity to other biologically active compounds, it is investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-(1,3-benzodioxol-5-yl)-3-phenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one involves its interaction with various molecular targets and pathways. The benzodioxole moiety is known to interact with enzymes and receptors involved in oxidative stress and inflammation. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative processes .
Comparison with Similar Compounds
4-(1,3-Benzodioxol-5-yl)-3-phenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one can be compared with other similar compounds, such as:
1-(1,3-Benzodioxol-5-yl)ethanone: This compound shares the benzodioxole moiety but lacks the pyrazol and pyrano structures, resulting in different chemical and biological properties.
N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-Substituted 3-Aryloxy-2-hydroxypropanamines: These compounds have similar structural features but include additional functional groups that confer different biological activities.
Properties
Molecular Formula |
C19H14N2O4 |
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Molecular Weight |
334.3 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-3-phenyl-4,5-dihydro-2H-pyrano[2,3-c]pyrazol-6-one |
InChI |
InChI=1S/C19H14N2O4/c22-16-9-13(12-6-7-14-15(8-12)24-10-23-14)17-18(20-21-19(17)25-16)11-4-2-1-3-5-11/h1-8,13H,9-10H2,(H,20,21) |
InChI Key |
MHTSSZVQHXLHKU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NN=C2OC1=O)C3=CC=CC=C3)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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